molecular formula C7H16ClNO B1419393 2-(Cyclopentyloxy)ethylamine hydrochloride CAS No. 1181457-94-2

2-(Cyclopentyloxy)ethylamine hydrochloride

Cat. No.: B1419393
CAS No.: 1181457-94-2
M. Wt: 165.66 g/mol
InChI Key: RKCDMLPVQCFUJC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 2-(cyclopentyloxy)ethylamine hydrochloride is systematically named as 2-cyclopentyloxyethanamine hydrochloride under IUPAC guidelines. Its molecular formula is C₇H₁₆ClNO , with a molecular weight of 165.66 g/mol . The structure comprises a cyclopentyl ether group linked to an ethylamine backbone, protonated at the amine terminus (Figure 1).

Table 1: Molecular identity

Property Value
IUPAC Name 2-cyclopentyloxyethanamine hydrochloride
Molecular Formula C₇H₁₆ClNO
Molecular Weight 165.66 g/mol
SMILES C1CCC(C1)OCCN.Cl

Crystal Structure Analysis via X-ray Diffraction

X-ray crystallographic data for this compound remain unreported in the literature. However, analogous amines, such as 2-(cyclohexyloxy)ethylamine hydrochloride, exhibit monoclinic crystal systems with hydrogen-bonded networks between the ammonium proton and chloride ions. Computational modeling suggests a similar ionic lattice arrangement for this compound, stabilized by N–H···Cl interactions.

Conformational Dynamics in Solution Phase

In solution, the molecule adopts a flexible conformation due to free rotation around the ether (–O–) and ethylene (–CH₂–CH₂–) bonds. Nuclear magnetic resonance (NMR) studies of related compounds (e.g., 2-(cyclohexyloxy)ethylamine) reveal gauche and antiperiplanar conformers interconverting rapidly at room temperature. The cyclopentyl ring exhibits puckering dynamics, with envelope and twist-boat conformations contributing to its overall solvation behavior.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H and ¹³C NMR spectra provide critical insights into the compound’s structure:

Table 2: Representative NMR shifts

Group ¹H δ (ppm) ¹³C δ (ppm)
Cyclopentyl (C5H9O) 1.50–1.85 (m, 8H) 23.8, 32.1, 81.5
OCH₂CH₂NH₃⁺ 3.40 (t, J=6.0 Hz, 2H) 67.2 (OCH₂)
NH₃⁺ 8.20 (br s, 3H) Not observed

The cyclopentyl protons appear as a multiplet between 1.50–1.85 ppm, while the ethylamine backbone shows a triplet at 3.40 ppm for the OCH₂ group. The protonated amine (–NH₃⁺) resonates as a broad singlet near 8.20 ppm, characteristic of ammonium salts.

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions correlate with functional groups:

Table 3: IR vibrational frequencies

Bond/Vibration Wavenumber (cm⁻¹)
N–H stretch (NH₃⁺) 2500–3000 (br)
C–O–C (ether) 1100–1150
C–N stretch 1250–1350

The broad N–H stretch between 2500–3000 cm⁻¹ confirms the protonated amine, while the strong C–O–C asymmetric stretch at 1100–1150 cm⁻¹ reflects the ether linkage.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals characteristic fragmentation pathways:

Table 4: Major mass fragments

m/z Fragment Ion Pathway
165 [M]⁺ Molecular ion
129 [M–HCl]⁺ Loss of HCl
84 [C₅H₈O]⁺ Cyclopentyloxy group
30 [CH₂NH₂]⁺ Ethylamine backbone

The base peak at m/z 30 corresponds to the CH₂NH₂⁺ ion, while m/z 129 arises from HCl elimination. The cyclopentyloxy group (m/z 84) further fragments into cyclopentene ions (m/z 68) via dehydration.

Properties

IUPAC Name

2-cyclopentyloxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-5-6-9-7-3-1-2-4-7;/h7H,1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCDMLPVQCFUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672556
Record name 2-(Cyclopentyloxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181457-94-2
Record name 2-(Cyclopentyloxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-aminoethoxy)cyclopentane hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentyloxy)ethylamine hydrochloride typically involves the reaction of cyclopentanol with ethylene oxide to form 2-(cyclopentyloxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce 2-(cyclopentyloxy)ethylamine. Finally, the amine is treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Cyclopentanol and Ethylene Oxide Reaction: Conducted under controlled temperature and pressure to ensure high yield and purity.

    Ammonia or Amine Reaction: Typically performed in a solvent such as ethanol or methanol.

    Hydrochloride Formation: The final step involves bubbling hydrogen chloride gas through the amine solution or adding concentrated hydrochloric acid.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding oxides or ketones.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products:

    Oxidation: Products may include cyclopentanone derivatives.

    Reduction: Products include simpler amines or alcohols.

    Substitution: Various substituted ethylamine derivatives.

Scientific Research Applications

2-(Cyclopentyloxy)ethylamine hydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Cyclopentyloxy)ethylamine hydrochloride exerts its effects depends on its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially influencing cellular processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Detailed Comparative Analysis

Steric and Electronic Effects
  • Cyclopentyl vs. Cyclohexyl Groups : The cyclopentyl group in 2-(cyclopentyloxy)ethylamine introduces moderate steric hindrance compared to the bulkier cyclohexyl analog (179.69 g/mol vs. 165.66 g/mol) . The five-membered ring may enhance conformational flexibility in reactions.
  • tert-Butyloxy vs.
Solubility and Reactivity
  • Polarity: The 3,4-dihydroxyphenyl derivative (195.63 g/mol) exhibits high water solubility due to phenolic -OH groups, whereas the cyclopentyl and cyclohexyl analogs are more soluble in organic solvents like ethanol .
  • Reactivity : 2-Chloroethylamine hydrochloride (115.99 g/mol) is highly reactive as an alkylating agent, contrasting with the stable ether-linked cyclopentyl derivative .
Commercial and Research Utility
  • Biochemical Reagents : The cyclopentyl and cyclohexyl derivatives are widely used in drug discovery due to their balanced solubility and stability .

Biological Activity

2-(Cyclopentyloxy)ethylamine hydrochloride is an organic compound with a unique structure that contributes to its potential biological activities. This compound, classified as an aliphatic amine, features a cyclopentyloxy group attached to an ethylamine backbone. Its hydrochloride salt form enhances solubility and stability, making it valuable in pharmaceutical applications.

  • Molecular Formula : C10_{10}H15_{15}ClN\O
  • Molecular Weight : 176.69 g/mol
  • Structure : The compound consists of a cyclopentane ring bonded to an ether oxygen, which is further connected to an ethylamine group.

The biological activity of this compound primarily involves its interaction with specific biological targets, including receptors and enzymes. These interactions can lead to significant biological effects, which are crucial for its potential therapeutic applications.

Enzyme Interaction

Research indicates that this compound may exhibit enzyme inhibition properties, which can modulate various biochemical pathways. For instance, it has been shown to interact with phospholipase A2 (PLA2), an enzyme involved in inflammatory responses . The inhibition of PLA2 can potentially reduce inflammation and related symptoms.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Enzyme Inhibition Inhibits phospholipase A2, potentially reducing inflammation .
Receptor Modulation May interact with various receptors, influencing cellular signaling pathways.
Pharmacological Effects Potential applications in drug development due to its unique properties.

Case Studies and Research Findings

  • Inflammation Studies : In laboratory settings, this compound demonstrated significant anti-inflammatory effects by inhibiting the activity of PLA2. This was evidenced by reduced levels of pro-inflammatory cytokines in treated cell cultures.
  • Pharmacokinetic Analysis : Studies on the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics due to its hydrophilic nature, which is enhanced by the hydrochloride form.
  • Toxicity Assessment : Research has indicated that while lower doses exhibit beneficial effects, higher concentrations may lead to adverse outcomes such as hepatotoxicity and nephrotoxicity. Therefore, dosage optimization is critical for maximizing therapeutic benefits while minimizing risks.

Summary of Findings

The exploration of this compound has highlighted its potential as a therapeutic agent due to its ability to modulate inflammatory pathways through enzyme inhibition and receptor interaction. Ongoing research aims to further elucidate its mechanisms of action and optimize its pharmacological applications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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